tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Description
Structural Classification Within Pyridoindole Derivatives
Pyridoindoles constitute a subclass of nitrogen-containing heterocycles characterized by fused pyridine and indole rings. This compound belongs to the β-carboline family, distinguished by its pyrido[4,3-b]indole core. Key structural features include:
- Tricyclic Framework : The compound contains a six-membered pyridine ring fused to a five-membered indole system at positions 4 and 3 (pyrido[4,3-b]indole numbering).
- Saturation Pattern : Partial saturation at the 3,4- and 5,6-positions introduces conformational rigidity, potentially enhancing target selectivity.
- Functional Groups :
Table 1: Structural Comparison of Representative Pyridoindole Derivatives
| Compound | Core Structure | Substituents | Biological Activity |
|---|---|---|---|
| Pyrido[3,4-b]indole (β-carboline) | Pyrido[3,4-b]indole | Unsubstituted | MAO inhibition |
| 6-Methoxy-β-carboline | Pyrido[3,4-b]indole | Methoxy at C6 | Antidepressant-like effects |
| Target compound | Pyrido[4,3-b]indole | Methyl at C6, tert-butyl ester at C2 | Under investigation |
The tert-butyl ester’s electron-withdrawing nature may influence binding to enzymatic targets, as seen in related phosphodiesterase 5A inhibitors. Meanwhile, the methyl group’s steric effects could limit rotational freedom, a strategy employed in kinase inhibitor design.
Historical Context of Polycyclic Heteroaromatic Systems in Medicinal Chemistry
Polycyclic heteroaromatics like pyridoindoles emerged as privileged scaffolds following the 1970s discovery of β-carbolines in natural products. Key milestones include:
- Early Natural Product Isolation : Harmala alkaloids (e.g., harmine) demonstrated MAO inhibition, spurring synthetic efforts to optimize pyridoindole bioactivity.
- Synthetic Methodologies : Iminophosphorane-mediated annelation, developed in the 1980s, enabled efficient pyridine ring fusion to indoles, facilitating access to analogs like pyrido[4,3-b]indoles.
- Medicinal Chemistry Applications :
- Phosphodiesterase Inhibition : Pyridoindole derivatives synthesized via multi-step reactors showed nanomolar PDE5A binding, highlighting their potential in cardiovascular therapeutics.
- Anticancer Agents : Modifications at C3 (e.g., esterification) enhanced cytotoxicity in triple-negative breast cancer models, as demonstrated in pyrido[2,3-d]pyrimidine analogs.
The tert-butyl ester in the target compound reflects a broader trend toward leveraging steric bulk to improve pharmacokinetic profiles. For instance, tert-butyl 9H-pyrido[3,4-b]indole-3-carboxylate exhibited enhanced blood-brain barrier penetration compared to carboxylate analogs. Similarly, the methyl group at C6 parallels substitutions in antiviral indole derivatives, where alkyl chains improved target engagement against SARS-CoV-2 proteases.
Properties
IUPAC Name |
tert-butyl 6-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-6-5-7-12-13-10-19(16(20)21-17(2,3)4)9-8-14(13)18-15(11)12/h5-7,18H,8-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZUCMVOMDDSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Boc Protection : A piperidone derivative (e.g., 4-iodopiperidine) is treated with di-tert-butyl dicarbonate (Boc anhydride) to form the tert-butyl ester.
-
Phenylhydrazine Coupling : The Boc-protected piperidone is reacted with 4-methylphenylhydrazine hydrochloride in ethanol/HCl or similar acidic media, triggering a [3,3]-sigmatropic rearrangement to form the pyridoindole core.
-
Cyclization and Aromatization : The intermediate undergoes cyclization and partial aromatization to yield the dihydro-pyridoindole structure.
Table 1: Representative Synthesis of tert-Butyl 3,4-Dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylates
| Compound | Phenylhydrazine Derivative | Yield (%) | Conditions |
|---|---|---|---|
| 8a | 4-Methylphenylhydrazine HCl | 88 | EtOH/HCl, reflux, 4 h |
| 8b | 4-Fluorophenylhydrazine HCl | 85 | EtOH/HCl, reflux, 4 h |
| 8c | 4-Chlorophenylhydrazine HCl | 82 | EtOH/HCl, reflux, 4 h |
Mechanistic Insight :
The reaction proceeds via enehydrazine formation, followed by a Fischer-type cyclization. The methyl group at position 6 originates from the 4-methylphenylhydrazine substrate.
Alternative Synthetic Routes
Boc Protection Followed by Cyclization
A complementary approach involves pre-protecting the piperidone intermediate with Boc anhydride before cyclization. This method is exemplified in the synthesis of related tetrahydroindoles:
Table 2: Optimization of Boc Protection Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Et₃N | THF | 0°C → RT | 75 |
| NaOH | DMF | RT | 60 |
Advantage : Higher yields are achieved with Et₃N in THF compared to NaOH/DMF.
Winterfeldt Oxidation
While primarily used for aromatizing tetrahydro-γ-carbolines, Winterfeldt oxidation (NaOH/DMF, air) can modify the oxidation state of intermediate dihydro-pyridoindoles. However, this method is less commonly applied to the target compound due to its already partially saturated structure.
Key Reaction Conditions and Optimization
Table 3: Critical Parameters for Fischer Indole Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Acid Catalyst | HCl (1.1–2.0 equiv) | High efficiency |
| Solvent | EtOH or MeCN | Solubility |
| Temperature | Reflux (80°C) | Reaction rate |
| Reaction Time | 4–8 h | Completion |
Notes :
-
Excess HCl accelerates cyclization but risks over-oxidation.
Challenges and Considerations
Regioselectivity
The methyl group’s position at C6 is governed by the substitution pattern of the phenylhydrazine. For example, 4-methylphenylhydrazine directs the methyl to C6, while 3-methylphenylhydrazine would place it at C5.
Chemical Reactions Analysis
tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cyclization: Cyclization reactions can lead to the formation of more complex ring structures, enhancing the compound’s biological activity.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications. Key activities include:
- Anticancer Properties : Research indicates that tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate has shown potent inhibitory effects against specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in tumor cells at low micromolar concentrations (30–100 nM) .
- Enzyme Inhibition : The compound has been found to inhibit the activity of certain enzymes and proteins associated with cell survival and proliferation. Molecular docking studies suggest that it binds effectively to the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, which may be attributed to its ability to modulate signaling pathways involved in neuronal survival and apoptosis .
Case Studies
Several studies have documented the efficacy of this compound in various experimental models:
- In Vitro Studies : A study demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines through the downregulation of proliferative markers such as Ki-67 .
- Animal Models : In vivo experiments using xenograft models showed that administration of this compound resulted in marked tumor regression in human-derived tumor cell lines. This effect was linked to alterations in critical signaling pathways governing cell cycle dynamics .
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the pyridoindole core significantly affect the biological activity of the compound. Variations in substituents on the indole or pyridine rings correlate with changes in potency against specific biological targets .
Mechanism of Action
The mechanism of action of tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. Molecular docking studies have revealed its binding orientations in the active site of c-Met, a receptor tyrosine kinase implicated in cancer progression . Additionally, molecular dynamics simulations have been performed to evaluate the binding stabilities between the compound and its receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physical properties, and synthetic yields.
Substituent Position and Type
The position and nature of substituents on the pyridoindole scaffold significantly influence physicochemical properties. Key analogs include:
Key Observations:
Substituent Position :
- Methyl or chloro groups at position 6 (e.g., 8e) generally result in higher melting points compared to position 8 analogs, likely due to enhanced intermolecular interactions (e.g., 8e: 185–186°C vs. 8b: 167–168°C) .
- Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and polarity, impacting solubility and crystallinity.
Synthetic Yields :
Spectral Data Comparison
Infrared (IR) and nuclear magnetic resonance (NMR) spectra for tert-butyl-protected pyridoindoles consistently show characteristic peaks:
Advanced Derivatives
More complex analogs, such as tert-butyl 8-(dioxaborolanyl) derivatives (e.g., C₂₂H₃₁BN₂O₄), incorporate boron-containing groups for Suzuki coupling reactions, expanding utility in drug discovery . These derivatives highlight the scaffold’s versatility, though their synthesis requires specialized reagents and conditions.
Biological Activity
tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic compound belonging to the class of pyridoindole derivatives. Its unique bicyclic structure incorporates both pyridine and indole moieties, making it a subject of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H22N2O2
- Molecular Weight : 286.37 g/mol
- Structure : The compound features a tert-butyl ester group at the carboxylic acid position and a methyl group at the 6-position of the pyrido ring, enhancing its reactivity and biological activity.
Research indicates that this compound interacts with several biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on various kinases involved in cell proliferation and survival. Notably, it can modulate the activity of receptor tyrosine kinases such as c-Met, which is implicated in cancer progression .
- Cell Signaling Pathways : It influences key signaling pathways that regulate cellular functions, potentially leading to apoptosis in cancer cells. This is particularly significant in the context of developing multikinase inhibitors for cancer therapy .
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Studies have shown that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against breast and colorectal cancer models, demonstrating promising results in inhibiting tumor growth .
- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be beneficial for treating conditions characterized by chronic inflammation. This aspect is still under investigation but indicates a broader therapeutic application .
Case Studies
Several studies highlight the biological efficacy of this compound:
- In Vitro Studies : In vitro assays revealed that this compound exhibits potent inhibitory activity against specific kinases at low micromolar concentrations. For example, it induced apoptosis in tumor cells at concentrations ranging from 30–100 nM .
- Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound led to significant tumor regression in human-derived tumor cell lines. The mechanism was linked to downregulation of proliferative markers such as Ki-67 and alterations in key signaling pathways associated with cell cycle regulation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the pyridoindole core can significantly affect biological activity. Variations in substituents on the indole or pyridine rings have been correlated with changes in potency against specific biological targets:
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions with Boc (tert-butoxycarbonyl) protection strategies. For example:
Indole NH Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP) to protect the indole nitrogen (see similar protocols in ).
Heterocycle Formation : Assemble the pyridoindole core via cyclization reactions. Microwave-assisted synthesis (e.g., 100°C in THF) can improve reaction efficiency and yield .
Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product. Confirm purity via HPLC or NMR .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (acute toxicity and irritation risks noted in safety data sheets) .
- Ventilation : Work in a fume hood to minimize inhalation of dust or vapors.
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during characterization?
- Methodological Answer :
- Repeat Experiments : Ensure reaction conditions (temperature, solvent purity) are consistent.
- Cross-Validation : Compare data with computational predictions (e.g., PubChem’s InChI or ChemDraw simulations) .
- Alternative Techniques : Use X-ray crystallography (as done for structurally related indole derivatives in ) to confirm stereochemistry.
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity (e.g., 1-hour microwave cycles vs. traditional reflux) .
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps, as demonstrated in arylative cyclizations .
- Solvent Optimization : Polar aprotic solvents like THF or DMF enhance solubility of intermediates .
Q. How can researchers design derivatives of this compound for targeted biological activity studies?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the 5-, 6-, or 7-positions of the indole/pyridine rings to modulate bioactivity (e.g., bromo or fluorobenzyl groups for enhanced binding ).
- SAR Studies : Use intermediates like tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate (a related compound) to explore structure-activity relationships in medicinal chemistry .
Data Analysis & Experimental Design
Q. What analytical methods are most reliable for assessing purity and stability?
- Methodological Answer :
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
- Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with periodic NMR analysis .
Q. How should researchers address discrepancies between computational predictions and experimental results in molecular docking studies?
- Methodological Answer :
- Force Field Adjustments : Re-parameterize docking software (e.g., AutoDock Vina) to account for conformational flexibility in the pyridoindole core.
- Experimental Validation : Synthesize and test predicted active derivatives (e.g., tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate analogs) to validate docking models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
